REACTION_CXSMILES
|
[N+:1]([CH:3](S(C1C=CC(C)=CC=1)(=O)=O)[CH2:4][CH3:5])#[C-:2].[Br:16][C:17]1[CH:24]=[CH:23][C:20]([CH:21]=[O:22])=[CH:19][CH:18]=1.C([O-])([O-])=O.[K+].[K+]>CO>[Br:16][C:17]1[CH:24]=[CH:23][C:20]([C:21]2[O:22][CH:2]=[N:1][C:3]=2[CH2:4][CH3:5])=[CH:19][CH:18]=1 |f:2.3.4|
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Name
|
|
Quantity
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1.21 g
|
Type
|
reactant
|
Smiles
|
[N+](#[C-])C(CC)S(=O)(=O)C1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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BrC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
0.896 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
27 mL
|
Type
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solvent
|
Smiles
|
CO
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
was heated
|
Type
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TEMPERATURE
|
Details
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at reflux overnight
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Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated at reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between water and EtOAc
|
Type
|
WASH
|
Details
|
The separated organic phase was washed with water and brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The crude product was dissolved in minimal toluene
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Type
|
WASH
|
Details
|
eluted with 2 column volumes of hexane
|
Name
|
|
Type
|
|
Smiles
|
BrC1=CC=C(C=C1)C1=C(N=CO1)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |